Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-
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Overview
Description
Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, is a chemical compound known for its unique structure and properties It is a derivative of benzofurazan, which is a heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, typically involves the nitration of benzofurazan followed by the introduction of the 4-methyl-1-piperazinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the piperazinyl group can be achieved through nucleophilic substitution reactions using appropriate piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurazan derivatives, which can be further utilized in different applications .
Scientific Research Applications
Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of enzyme activities and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors
Mechanism of Action
The mechanism of action of Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazinyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofurazan: The parent compound without the nitro and piperazinyl groups.
4-(4-Methyl-1-piperazinyl)methyl benzoic acid: A related compound with a different functional group arrangement.
4-(4-Methyl-1-piperazinyl)methyl benzylamine: Another similar compound with a benzylamine group instead of a nitro group
Uniqueness
Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, is unique due to the presence of both the nitro and piperazinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
58131-52-5 |
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Molecular Formula |
C11H13N5O3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
7-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C11H13N5O3/c1-14-4-6-15(7-5-14)8-2-3-9(16(17)18)11-10(8)12-19-13-11/h2-3H,4-7H2,1H3 |
InChI Key |
NKLHPLDRPGAXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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